Cas no 2228534-01-6 (4-(1,2,3-thiadiazol-4-yloxy)piperidine)

4-(1,2,3-thiadiazol-4-yloxy)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(1,2,3-thiadiazol-4-yloxy)piperidine
- 2228534-01-6
- EN300-1783025
-
- インチ: 1S/C7H11N3OS/c1-3-8-4-2-6(1)11-7-5-12-10-9-7/h5-6,8H,1-4H2
- InChIKey: PLYHNGVMCKPIQG-UHFFFAOYSA-N
- ほほえんだ: S1C=C(N=N1)OC1CCNCC1
計算された属性
- せいみつぶんしりょう: 185.06228316g/mol
- どういたいしつりょう: 185.06228316g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
4-(1,2,3-thiadiazol-4-yloxy)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783025-0.05g |
4-(1,2,3-thiadiazol-4-yloxy)piperidine |
2228534-01-6 | 0.05g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1783025-0.1g |
4-(1,2,3-thiadiazol-4-yloxy)piperidine |
2228534-01-6 | 0.1g |
$1019.0 | 2023-09-19 | ||
Enamine | EN300-1783025-10g |
4-(1,2,3-thiadiazol-4-yloxy)piperidine |
2228534-01-6 | 10g |
$4974.0 | 2023-09-19 | ||
Enamine | EN300-1783025-5.0g |
4-(1,2,3-thiadiazol-4-yloxy)piperidine |
2228534-01-6 | 5g |
$3355.0 | 2023-06-02 | ||
Enamine | EN300-1783025-0.5g |
4-(1,2,3-thiadiazol-4-yloxy)piperidine |
2228534-01-6 | 0.5g |
$1111.0 | 2023-09-19 | ||
Enamine | EN300-1783025-1.0g |
4-(1,2,3-thiadiazol-4-yloxy)piperidine |
2228534-01-6 | 1g |
$1157.0 | 2023-06-02 | ||
Enamine | EN300-1783025-10.0g |
4-(1,2,3-thiadiazol-4-yloxy)piperidine |
2228534-01-6 | 10g |
$4974.0 | 2023-06-02 | ||
Enamine | EN300-1783025-2.5g |
4-(1,2,3-thiadiazol-4-yloxy)piperidine |
2228534-01-6 | 2.5g |
$2268.0 | 2023-09-19 | ||
Enamine | EN300-1783025-0.25g |
4-(1,2,3-thiadiazol-4-yloxy)piperidine |
2228534-01-6 | 0.25g |
$1065.0 | 2023-09-19 | ||
Enamine | EN300-1783025-1g |
4-(1,2,3-thiadiazol-4-yloxy)piperidine |
2228534-01-6 | 1g |
$1157.0 | 2023-09-19 |
4-(1,2,3-thiadiazol-4-yloxy)piperidine 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
4-(1,2,3-thiadiazol-4-yloxy)piperidineに関する追加情報
4-(1,2,3-thiadiazol-4-yloxy)piperidine: A Comprehensive Overview
The compound 4-(1,2,3-thiadiazol-4-yloxy)piperidine (CAS No. 2228534-01-6) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a 1,2,3-thiadiazole moiety. The thiadiazole group is known for its versatile reactivity and ability to participate in a wide range of chemical reactions, making this compound a valuable building block in organic synthesis.
Recent studies have highlighted the importance of 4-(1,2,3-thiadiazol-4-yloxy)piperidine in the development of new pharmaceutical agents. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the field of anti-inflammatory and antitumor agents. The piperidine ring contributes to the molecule's flexibility and ability to form hydrogen bonds, which are crucial for interactions with biological targets.
One of the most promising applications of this compound is in the design of targeted drug delivery systems. The thiadiazole group has been shown to enhance the bioavailability and stability of drugs when incorporated into their structures. Additionally, the piperidine moiety can serve as a platform for attaching various functional groups, enabling the creation of multifunctional molecules with enhanced therapeutic effects.
From a synthetic perspective, 4-(1,2,3-thiadiazol-4-yloxy)piperidine can be prepared through a variety of methods. One common approach involves the reaction of 1,2,3-thiadiazole derivatives with piperidine under specific conditions to form the desired product. The choice of synthesis method depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product.
Recent advancements in computational chemistry have also provided deeper insights into the properties of this compound. Molecular modeling studies have revealed that 4-(1,2,3-thiadiazol-4-yloxy)piperidine exhibits favorable pharmacokinetic profiles, including good solubility and permeability. These characteristics make it an ideal candidate for further exploration in drug discovery programs.
In conclusion, 4-(1,2,3-thiadiazol-4-yloxy)piperidine (CAS No. 2228534-01-6) is a versatile compound with significant potential in organic synthesis and pharmaceutical research. Its unique structure and reactivity make it a valuable tool for scientists working on innovative solutions in chemistry and medicine.
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